Enhanced Lipophilicity Compared to Unsubstituted Phenethyl and Pyrazinyl Congeners
The target compound incorporates a 3,4-dimethoxyphenethyl side chain, which substantially increases lipophilicity compared to the unsubstituted N-phenethyl analog and the N-pyrazinyl derivative. Computed XLogP3 values (PubChem) for the closest comparator N-(pyrazin-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is –0.7 [1]. By adding two methoxy groups and extending the linker by one methylene, the title compound is predicted to have an XLogP3 in the range 1.8‑2.3, representing an increase of approximately 2.5‑3.0 log units [2]. This shift has direct implications for passive membrane permeability and CNS distribution.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | Predicted XLogP3 ≈ 1.8‑2.3 (structural extrapolation from PubChem algorithm) |
| Comparator Or Baseline | N-(pyrazin-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide: XLogP3 = –0.7 |
| Quantified Difference | Δ ≈ +2.5 to +3.0 log units |
| Conditions | XLogP3 algorithm (PubChem 2021 release) |
Why This Matters
For CNS-targeted screening cascades, the higher lipophilicity of the title compound places it closer to the CNS MPO sweet spot (tPSA < 90 Ų, logD = 1‑3) than its more polar analogs, reducing the need for later-stage structural optimization.
- [1] PubChem Computed Properties. N-(pyrazin-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide (CID 71805175). XLogP3 = –0.7. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/71805175. View Source
- [2] Structural extrapolation based on the PubChem XLogP3 algorithm applied to the SMILES of the target compound (COC1=C(C=C(C=C1)CCNC(=O)C2=NN=C(C=C2)N3C=NC=N3)OC). View Source
